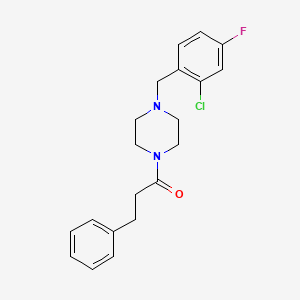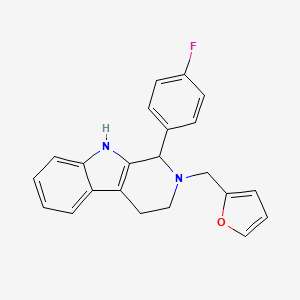
1-(2-chloro-4-fluorobenzyl)-4-(3-phenylpropanoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloro-4-fluorobenzyl)-4-(3-phenylpropanoyl)piperazine, also known as TFMPP, is a synthetic compound that has been widely studied for its potential therapeutic applications. TFMPP belongs to the class of piperazine derivatives, which have been found to exhibit various biological activities, including antipsychotic, anxiolytic, and analgesic effects.
作用机制
The exact mechanism of action of 1-(2-chloro-4-fluorobenzyl)-4-(3-phenylpropanoyl)piperazine is not fully understood, but it is believed to act on the serotonergic system in the brain. Specifically, 1-(2-chloro-4-fluorobenzyl)-4-(3-phenylpropanoyl)piperazine has been found to bind to the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
1-(2-chloro-4-fluorobenzyl)-4-(3-phenylpropanoyl)piperazine has been found to exhibit various biochemical and physiological effects in animal models. These effects include the modulation of neurotransmitter release, the regulation of ion channel activity, and the inhibition of enzyme activity. Additionally, 1-(2-chloro-4-fluorobenzyl)-4-(3-phenylpropanoyl)piperazine has also been found to exhibit cardiovascular effects, including changes in blood pressure and heart rate.
实验室实验的优点和局限性
One of the main advantages of using 1-(2-chloro-4-fluorobenzyl)-4-(3-phenylpropanoyl)piperazine in lab experiments is that it is a well-characterized compound with a known mechanism of action. Additionally, 1-(2-chloro-4-fluorobenzyl)-4-(3-phenylpropanoyl)piperazine is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using 1-(2-chloro-4-fluorobenzyl)-4-(3-phenylpropanoyl)piperazine in lab experiments is that it has been found to exhibit some toxicity at high doses, which may limit its potential therapeutic applications.
未来方向
There are several future directions for research on 1-(2-chloro-4-fluorobenzyl)-4-(3-phenylpropanoyl)piperazine. One area of interest is the development of more selective compounds that target specific serotonin receptors, which may lead to the development of more effective treatments for anxiety and other psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-chloro-4-fluorobenzyl)-4-(3-phenylpropanoyl)piperazine and its potential therapeutic applications. Finally, more studies are needed to determine the safety and toxicity of 1-(2-chloro-4-fluorobenzyl)-4-(3-phenylpropanoyl)piperazine in humans, which will be essential for its eventual clinical use.
合成方法
1-(2-chloro-4-fluorobenzyl)-4-(3-phenylpropanoyl)piperazine can be synthesized through a multi-step process that involves the reaction of 2-chloro-4-fluorobenzyl chloride with 3-phenylpropanoic acid, followed by the coupling with piperazine. The final product is purified through recrystallization to obtain a white crystalline powder.
科学研究应用
1-(2-chloro-4-fluorobenzyl)-4-(3-phenylpropanoyl)piperazine has been extensively studied for its potential therapeutic applications in various areas of medicine. One of the most promising areas of research is in the treatment of anxiety disorders, where 1-(2-chloro-4-fluorobenzyl)-4-(3-phenylpropanoyl)piperazine has been found to exhibit anxiolytic effects in animal models. Additionally, 1-(2-chloro-4-fluorobenzyl)-4-(3-phenylpropanoyl)piperazine has also been studied for its potential use in the treatment of schizophrenia, where it has been found to exhibit antipsychotic effects.
属性
IUPAC Name |
1-[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O/c21-19-14-18(22)8-7-17(19)15-23-10-12-24(13-11-23)20(25)9-6-16-4-2-1-3-5-16/h1-5,7-8,14H,6,9-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUBCMDLGDCHTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)F)Cl)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6041510.png)
![N~3~-[(4-chlorophenyl)sulfonyl]-N~1~-4-pyridinyl-beta-alaninamide](/img/structure/B6041521.png)
![2-(2-chlorophenyl)-8-[3-(ethylthio)-1H-1,2,4-triazol-5-yl]pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6041522.png)

![N-(2,5-dichlorophenyl)-2-[(5-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6041534.png)
![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-1-propanesulfonamide](/img/structure/B6041537.png)
![2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-3-methoxyphenol](/img/structure/B6041552.png)

![2-phenyl-4-[2-(1H-pyrrol-1-yl)benzoyl]morpholine](/img/structure/B6041560.png)
![7-cyclopropylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6041566.png)
![N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-(1-{[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonyl}propyl)-1H-pyrazole-3-carboxamide](/img/structure/B6041570.png)
![(2-chloro-6-ethoxy-4-{[2-(2-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B6041597.png)
![N-(1-{1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B6041605.png)
